molecular formula C16H27ClO3Si B12531926 [4-(Chloromethyl)phenyl](tripropoxy)silane CAS No. 668968-88-5

[4-(Chloromethyl)phenyl](tripropoxy)silane

Cat. No.: B12531926
CAS No.: 668968-88-5
M. Wt: 330.9 g/mol
InChI Key: NNLZVXQEARVSMB-UHFFFAOYSA-N
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Description

4-(Chloromethyl)phenylsilane is an organosilicon compound with the molecular formula C10H15ClO3Si. It is a derivative of phenylsilane, where the phenyl group is substituted with a chloromethyl group and three propoxy groups attached to the silicon atom. This compound is known for its reactivity and versatility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)phenylsilane typically involves the reaction of 4-(chloromethyl)phenylsilane with propanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the tripropoxy derivative. The general reaction can be represented as follows:

4-(Chloromethyl)phenylsilane+3Propanol4-(Chloromethyl)phenylsilane+3HCl\text{4-(Chloromethyl)phenylsilane} + 3 \text{Propanol} \rightarrow \text{4-(Chloromethyl)phenylsilane} + 3 \text{HCl} 4-(Chloromethyl)phenylsilane+3Propanol→4-(Chloromethyl)phenylsilane+3HCl

Industrial Production Methods

In industrial settings, the production of 4-(Chloromethyl)phenylsilane involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion and high yield. The product is then purified through distillation or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)phenylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: The propoxy groups can be hydrolyzed in the presence of water or moisture, leading to the formation of silanols.

    Condensation Reactions: The compound can participate in condensation reactions with other silanes or silanols to form siloxane bonds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Acid or base catalysts for hydrolysis and condensation reactions

    Solvents: Organic solvents such as toluene, dichloromethane, or ethanol

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Hydrolysis Products: Silanols and siloxanes

    Condensation Products: Polysiloxanes and cross-linked siloxane networks

Scientific Research Applications

Chemistry

In chemistry, 4-(Chloromethyl)phenylsilane is used as a precursor for the synthesis of other organosilicon compounds. It is also employed in the preparation of functionalized silanes and siloxanes, which are important in materials science and catalysis.

Biology

In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility. It is also utilized in the synthesis of bioactive molecules and drug delivery systems.

Medicine

In medicine, 4-(Chloromethyl)phenylsilane is explored for its potential in drug formulation and delivery. Its ability to form stable siloxane bonds makes it useful in the development of long-lasting medical implants and coatings.

Industry

In the industrial sector, this compound is used in the production of adhesives, sealants, and coatings. Its reactivity and ability to form strong bonds make it valuable in the manufacturing of high-performance materials.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)phenylsilane involves its ability to undergo hydrolysis and condensation reactions. The hydrolysis of the propoxy groups leads to the formation of silanols, which can further condense to form siloxane bonds. These reactions are facilitated by the presence of moisture or catalysts. The molecular targets and pathways involved include the interaction with nucleophiles and the formation of stable siloxane networks.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)phenyltrimethoxysilane
  • 4-(Chloromethyl)phenyltrichlorosilane
  • 4-(Chloromethyl)benzyl alcohol

Uniqueness

Compared to similar compounds, 4-(Chloromethyl)phenylsilane offers unique advantages due to its tripropoxy groups. These groups provide enhanced solubility in organic solvents and improved reactivity in hydrolysis and condensation reactions. Additionally, the presence of the chloromethyl group allows for further functionalization, making it a versatile intermediate in various chemical processes.

Properties

CAS No.

668968-88-5

Molecular Formula

C16H27ClO3Si

Molecular Weight

330.9 g/mol

IUPAC Name

[4-(chloromethyl)phenyl]-tripropoxysilane

InChI

InChI=1S/C16H27ClO3Si/c1-4-11-18-21(19-12-5-2,20-13-6-3)16-9-7-15(14-17)8-10-16/h7-10H,4-6,11-14H2,1-3H3

InChI Key

NNLZVXQEARVSMB-UHFFFAOYSA-N

Canonical SMILES

CCCO[Si](C1=CC=C(C=C1)CCl)(OCCC)OCCC

Origin of Product

United States

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